N-辛基-1-(4-氯苯甲酰)-2-甲基-5-甲氧基-1H-吲哚-3-乙酰胺

描述

This usually involves providing the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and mechanism of reaction.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc.科学研究应用

-

Pharmaceutical Research

- This compound is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). It has been found to be a potent but selective inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The IC50 values for the inhibition of ovine COX-1 and human recombinant COX-2 are 66 μM and 40 nM, respectively . This selectivity could make it a valuable tool in pharmaceutical research, particularly in the development of new anti-inflammatory drugs .

-

Chemical Biology

- In chemical biology, this compound has been used in the study of cage complexes. Specifically, a [Pd2L4]4+ cage complex has been shown to bind n-octyl glycosides in DCM/DMSO solution with Ka ≈ 51 M−1 for n-Oct-β-D-Glc and Ka ≈ 29 M−1 for n-Oct-β-D-Gal . This suggests potential applications in the study of host-guest chemistry and molecular recognition .

-

Laboratory Procedures

- This compound is soluble in organic solvents such as ethanol and dimethyl formamide (DMF), with solubilities of approximately 2 and 27 mg/ml, respectively . It is also sparingly soluble in aqueous buffers . These properties could make it useful in various laboratory procedures, particularly those requiring the dissolution of the compound in different solvents .

-

Immunofluorescence Experiments

- This compound can be used in immunofluorescence experiments. For instance, it can be included in the buffer solution (at a concentration of 0.5%) used to permeabilize samples . This can help to improve the penetration of antibodies into the samples, thereby enhancing the detection of target proteins .

-

Molecular Recognition

- In the field of supramolecular chemistry, this compound has been used in the study of cage complexes. Specifically, a [Pd2L4]4+ cage complex has been shown to bind n-octyl glycosides in DCM/DMSO solution . This suggests potential applications in the study of host-guest chemistry and molecular recognition .

-

Chemical Storage and Stability

- This compound is stable for at least two years when stored at -20°C . It is supplied as a crystalline solid and can be dissolved in an organic solvent purged with an inert gas . The solubility of this compound in organic solvents such as ethanol and dimethyl formamide (DMF) is approximately 2 and 27 mg/ml, respectively . It is also sparingly soluble in aqueous buffers . These properties could make it useful in various laboratory procedures, particularly those requiring the dissolution of the compound in different solvents .

安全和危害

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

未来方向

This involves discussing potential future research directions, applications, or improvements to the synthesis method.

Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. If you have any other questions or need information on a different topic, feel free to ask!

属性

IUPAC Name |

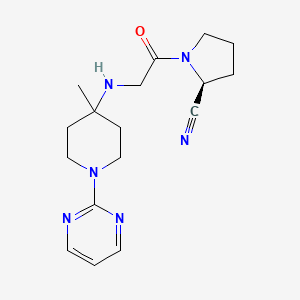

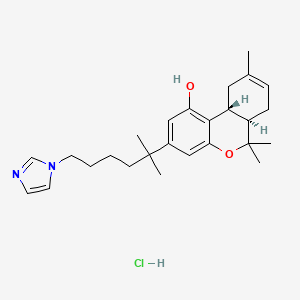

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWILLAXKDUAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)